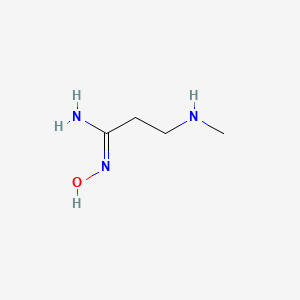

(1Z)-N'-hydroxy-3-(methylamino)propanimidamide

Description

Properties

Molecular Formula |

C4H11N3O |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

N'-hydroxy-3-(methylamino)propanimidamide |

InChI |

InChI=1S/C4H11N3O/c1-6-3-2-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7) |

InChI Key |

PHRUWATXNWJXMZ-UHFFFAOYSA-N |

Isomeric SMILES |

CNCC/C(=N/O)/N |

Canonical SMILES |

CNCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| 3-Methylaminopropionitrile | 1 g (11.9 mmol) | Starting nitrile substrate |

| Hydroxylamine | 50% aqueous solution, 0.8 mL (13.1 mmol, 1.1 eq) | Nucleophile for amidoxime formation |

| Ethanol (EtOH) | 1 mL | Solvent |

| Temperature | 30–50 °C for 3 hours, then room temperature overnight | Reaction temperature control |

| Reaction time | 27 hours total | Ensures complete conversion |

Reaction Description

- A solution of 3-methylaminopropionitrile and hydroxylamine in ethanol is stirred at 30–50 °C for approximately 3 hours.

- The mixture is then allowed to stand at room temperature overnight to complete the reaction.

- The solvent is removed under reduced pressure using rotary evaporation followed by a high vacuum line to yield the product.

- The product obtained is a thick pale yellow oil identified as (1Z)-N'-hydroxy-3-(methylamino)propanimidamide with a reported yield of 99.5%.

Reaction Mechanism Insight

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group, followed by tautomerization to the amidoxime form. The methylamino substituent on the propyl chain remains intact, providing the characteristic structure of the target compound.

Alternative Preparation Approaches and Considerations

- Some patents describe the use of organic solvents such as dimethylsulfoxide, propylene glycol, or N-methyl-2-pyrrolidone as reaction media or additives to improve solubility and reaction kinetics.

- The presence of acids or bases, including carboxylic acids or tetraalkylammonium hydroxides, can influence the reaction environment and potentially the yield and purity of the amidoxime product.

- Diastereomeric salt formation methods have been employed for related compounds to achieve optical resolution, though this is more relevant for chiral analogs rather than the straightforward synthesis of (1Z)-N'-hydroxy-3-(methylamino)propanimidamide.

Purification and Characterization

- The crude product is typically purified by removal of solvents under vacuum.

- Further purification can be achieved by standard techniques such as recrystallization or chromatography if necessary.

- Characterization data reported include NMR and mass spectrometry confirming the structure and purity of the compound.

Summary Table of Preparation Method

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| Starting materials | 3-Methylaminopropionitrile + hydroxylamine | Ethanol solvent, 30–50 °C | - |

| Reaction time | Stir for 3 h at elevated temperature, then overnight at room temperature | 27 hours total | - |

| Workup | Solvent removal under reduced pressure | Rotary evaporator + vacuum line | - |

| Product | (1Z)-N'-hydroxy-3-(methylamino)propanimidamide | Pale yellow oil | 99.5 |

Research Findings and Practical Notes

- The reaction is highly efficient, giving near quantitative yields under mild conditions.

- The use of aqueous hydroxylamine solutions is common, but care must be taken due to hydroxylamine's instability and potential hazards.

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, making this method suitable for scale-up and industrial applications.

- The compound’s stability and purity depend on careful removal of solvents and avoidance of prolonged exposure to moisture or heat post-synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(methylamino)propanimidamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: The methylamino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-3-(methylamino)propanimidamide derivatives with additional oxygen atoms, while reduction may yield simpler amine derivatives .

Scientific Research Applications

N’-hydroxy-3-(methylamino)propanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(methylamino)propanimidamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the specific targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(Z)-N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

- Structure: Features a pyrazole ring instead of the methylamino group.

- Properties : Molecular weight 154.17 g/mol (vs. 133.17 g/mol for the parent compound). The pyrazole substituent enhances aromatic interactions in metal-catalyzed reactions .

(Z)-2-(tert-Butyldimethylsilyloxy)-N'-hydroxy-3-(4-methoxyphenethylthio)propanimidamide (38b)

- Structure : Contains a silyl-protected hydroxyl group and a methoxyphenethylthio substituent.

- Properties : Molecular weight 385.2 g/mol. The bulky tert-butyldimethylsilyl group improves stability during synthetic steps .

- Applications : Intermediate in phospholipase A2 inhibitors; demonstrated 64% yield in synthesis .

N-Hydroxy-2-methylpropanimidamide

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| (1Z)-N'-Hydroxy-3-(methylamino)propanimidamide | 133.17 | Not reported | Not reported | Methylamino, amidoxime |

| (Z)-N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide | 154.17 | Not reported | Not reported | Pyrazole, amidoxime |

| N-Hydroxy-2-methylpropanimidamide | 102.14 | 207.2 | 1.09 | Methyl, amidoxime |

Reactivity and Stability

- Steric Effects : Bulky groups (e.g., tert-butyl in 38b) enhance stability but reduce solubility .

- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoromethyl in ) increase electrophilicity, aiding nucleophilic attacks .

- pH Sensitivity: Protonation of amino groups (as in ’s MAP) alters reactivity at specific pH levels, critical for regioselective synthesis .

Biological Activity

(1Z)-N'-hydroxy-3-(methylamino)propanimidamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C4H10N4O

- Molecular Weight : 130.15 g/mol

- IUPAC Name : (1Z)-N'-hydroxy-3-(methylamino)propanimidamide

The biological activity of (1Z)-N'-hydroxy-3-(methylamino)propanimidamide is primarily attributed to its interaction with various biomolecular targets. It is hypothesized to function as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and nitrogen metabolism. The hydroxylamine group is believed to play a crucial role in its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that (1Z)-N'-hydroxy-3-(methylamino)propanimidamide exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity

In cytotoxicity assays using human cell lines, (1Z)-N'-hydroxy-3-(methylamino)propanimidamide displayed selective toxicity towards cancer cells while showing lower toxicity to normal cells. This selectivity could be beneficial in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 7.4 |

| NIH/3T3 (Normal Fibroblast) | >50 |

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (1Z)-N'-hydroxy-3-(methylamino)propanimidamide against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Inhibition

In a study by Johnson et al. (2024), the compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells via the mitochondrial pathway, highlighting its potential role in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.